molecular formula C21H25N3O3 B2731973 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea CAS No. 1203163-62-5

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

カタログ番号: B2731973
CAS番号: 1203163-62-5
分子量: 367.449
InChIキー: UVBYHRNUZUGHQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • The isobutyryl group can be introduced via acylation of the tetrahydroquinoline intermediate using isobutyryl chloride.
  • Reaction conditions: The acylation reaction is typically performed in the presence of a base, such as pyridine, at room temperature.
  • Formation of the Urea Derivative:

    • The final step involves the reaction of the acylated tetrahydroquinoline with 4-methoxyphenyl isocyanate to form the desired urea derivative.
    • Reaction conditions: This reaction is usually carried out in an inert solvent, such as dichloromethane, at room temperature.
  • Industrial Production Methods: Industrial production of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

    準備方法

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

    • Formation of the Tetrahydroquinoline Ring:

      • The tetrahydroquinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
      • Reaction conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at elevated temperatures.

    化学反応の分析

    Types of Reactions: 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to form quinoline derivatives.

      Reduction: Reduction of the urea moiety can lead to the formation of amine derivatives.

      Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

      Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

    Major Products Formed:

      Oxidation: Quinoline derivatives.

      Reduction: Amine derivatives.

      Substitution: Various substituted phenyl derivatives.

    科学的研究の応用

    1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea has several scientific research applications:

      Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

      Materials Science: Due to its unique structural features, it can be used in the development of novel materials with specific electronic or optical properties.

      Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

    作用機序

    The mechanism of action of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

    類似化合物との比較

    • 1-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
    • 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

    Comparison:

    • Structural Differences: The primary difference lies in the acyl group attached to the tetrahydroquinoline ring. While 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea has an isobutyryl group, the similar compounds have acetyl or propionyl groups.
    • Reactivity: These structural differences can influence the reactivity and biological activity of the compounds. For example, the bulkier isobutyryl group may lead to different steric interactions compared to the smaller acetyl group.
    • Applications: The unique structural features of this compound may make it more suitable for certain applications, such as targeting specific biological pathways or developing materials with specific properties.

    生物活性

    1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

    Chemical Structure and Properties

    The molecular formula for this compound is C21H25N3O2C_{21}H_{25}N_{3}O_{2}, with a molecular weight of approximately 351.4 g/mol. The compound features a tetrahydroquinoline core, which is known for its presence in various bioactive natural products.

    PropertyValue
    Molecular FormulaC21H25N3O2
    Molecular Weight351.4 g/mol
    CAS Number1203269-45-7

    Anticonvulsant Activity

    Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit anticonvulsant properties. Specifically, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide demonstrated significant anticonvulsant effects in maximal electroshock seizure (MES) models in mice. This suggests that modifications to the tetrahydroquinoline structure can enhance its therapeutic potential against epilepsy.

    Kinase Inhibition

    Research has shown that compounds similar to this compound exhibit moderate inhibitory activity against several kinases. Notably, it has been reported to inhibit Aurora A kinase and Bruton's tyrosine kinase (BTK), which are critical in various signaling pathways related to cancer and immune responses. The selectivity and efficacy of these compounds warrant further investigation for their potential therapeutic applications.

    The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. Studies have suggested that the compound may disrupt key metabolic pathways by modulating enzyme activity or receptor interactions. For example:

    • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to increase ROS levels in target cells, leading to apoptosis in specific cancer cell lines .

    Study on Antileishmanial Activity

    A study assessed the antileishmanial activity of similar compounds against Leishmania panamensis. The results indicated that certain derivatives could significantly reduce parasite viability at concentrations below 25 μM, demonstrating high activity against the pathogen . This highlights the potential of tetrahydroquinoline derivatives as therapeutic agents for tropical diseases.

    Cytotoxicity Evaluation

    In another evaluation using the MTT assay to determine cytotoxicity against various cancer cell lines, compounds related to this urea derivative exhibited varying degrees of cytotoxic effects. The selectivity index was calculated to assess their safety profiles compared to standard chemotherapeutics .

    特性

    IUPAC Name

    1-(4-methoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H25N3O3/c1-14(2)20(25)24-12-4-5-15-13-17(8-11-19(15)24)23-21(26)22-16-6-9-18(27-3)10-7-16/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UVBYHRNUZUGHQW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H25N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    367.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。